8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
Overview
Description
8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting from commercially available reagentsEach step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques. The choice of solvents and reagents is also crucial to ensure environmental sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Triazoles: Another class of heterocycles with significant pharmacological potential.
Oxazoles: Structurally related compounds with applications in medicinal chemistry
Uniqueness
8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-methyl-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-10-12(8-29-19-23-14-16(24(19)2)20-9-21-17(14)25)22-18(28-10)11-6-5-7-13(26-3)15(11)27-4/h5-7,9H,8H2,1-4H3,(H,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVYGERHTAVYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=C(N3C)N=CNC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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